molecular formula C16H15NO6 B1611724 5-(3,5-Dimethoxybenzamido)-2-hydroxybenzoic acid CAS No. 926264-77-9

5-(3,5-Dimethoxybenzamido)-2-hydroxybenzoic acid

Cat. No. B1611724
M. Wt: 317.29 g/mol
InChI Key: VHQWYZLUFWOMBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of benzoic acid, which is a type of aromatic carboxylic acid. It has additional functional groups including methoxy (-OCH3) and amido (-NHCO-) groups .


Molecular Structure Analysis

The molecular structure of a similar compound, 3,5-Dimethoxybenzoic acid, includes a benzene ring with two methoxy (-OCH3) groups and one carboxylic acid (-COOH) group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For a similar compound, 3,5-Dimethoxybenzoic acid, it’s a solid at room temperature .

Safety And Hazards

Based on the safety data sheet of a similar compound, 3,4-Dimethoxybenzaldehyde, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-[(3,5-dimethoxybenzoyl)amino]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6/c1-22-11-5-9(6-12(8-11)23-2)15(19)17-10-3-4-14(18)13(7-10)16(20)21/h3-8,18H,1-2H3,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQWYZLUFWOMBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)O)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588267
Record name 5-(3,5-Dimethoxybenzamido)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-Dimethoxybenzamido)-2-hydroxybenzoic acid

CAS RN

926264-77-9
Record name 5-(3,5-Dimethoxybenzamido)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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